molecular formula C7H15NO B2388782 N-Methyl-N-[[(2S)-oxiran-2-yl]methyl]propan-2-amine CAS No. 1689884-87-4

N-Methyl-N-[[(2S)-oxiran-2-yl]methyl]propan-2-amine

Cat. No. B2388782
CAS RN: 1689884-87-4
M. Wt: 129.203
InChI Key: KRSKXWNYUQDZLG-ZETCQYMHSA-N
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Description

N-Methyl-N-[[(2S)-oxiran-2-yl]methyl]propan-2-amine, commonly known as MEM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

MEM acts as a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that is widely expressed in the central nervous system. Activation of the α7 nAChR by MEM leads to the influx of calcium ions into the cell, which triggers various intracellular signaling pathways that are involved in neuronal excitability, synaptic plasticity, and cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of MEM are primarily mediated by its interaction with the α7 nAChR. Studies have shown that MEM can enhance cognitive function, improve memory retention, and reduce inflammation in the brain. Additionally, MEM has been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MEM in lab experiments is its high selectivity for the α7 nAChR, which allows for precise targeting of this receptor. Additionally, MEM has a relatively long half-life and can be administered orally, making it a convenient tool for studying the effects of α7 nAChR activation in vivo. However, one limitation of using MEM is its potential toxicity at high doses, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on MEM, including the development of new compounds based on MEM as a building block, the exploration of its potential therapeutic applications in neurological disorders, and the investigation of its effects on other neurotransmitter systems. Additionally, further studies are needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of MEM and to determine its safety profile at different doses.

Synthesis Methods

MEM can be synthesized using various methods, including reductive amination, reductive alkylation, and Mannich reaction. The most common method involves the reaction of formaldehyde, methylamine, and propionaldehyde in the presence of sodium cyanoborohydride. The resulting product is then purified using chromatography techniques to obtain pure MEM.

Scientific Research Applications

MEM has been used in various scientific research fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, MEM has been used as a building block for the synthesis of various compounds with potential therapeutic applications. In neuroscience, MEM has been used to study the mechanism of action of certain drugs and their effects on the central nervous system. In pharmacology, MEM has been used to develop new drugs with improved pharmacokinetic and pharmacodynamic properties.

properties

IUPAC Name

N-methyl-N-[[(2S)-oxiran-2-yl]methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6(2)8(3)4-7-5-9-7/h6-7H,4-5H2,1-3H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSKXWNYUQDZLG-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C)C[C@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1689884-87-4
Record name methyl({[(2S)-oxiran-2-yl]methyl})(propan-2-yl)amine
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